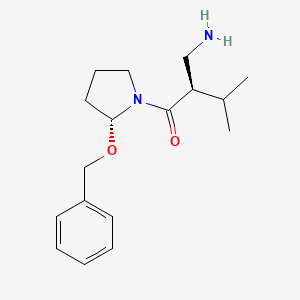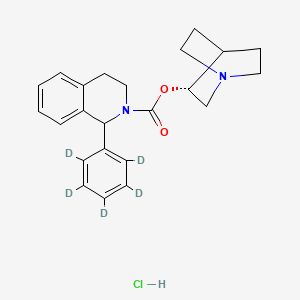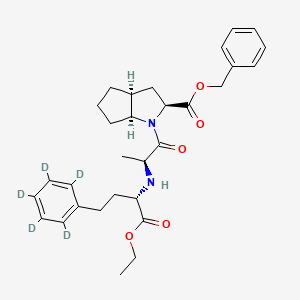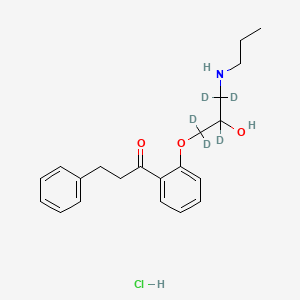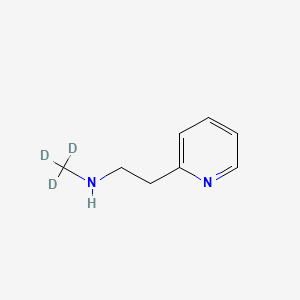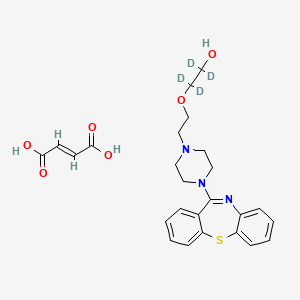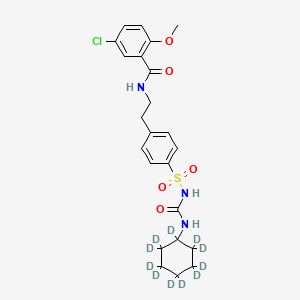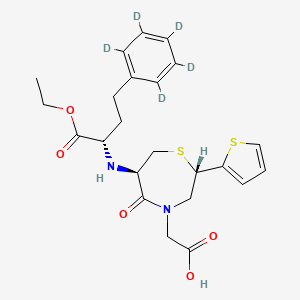
テモカプリル-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Temocapril-d5 is a deuterium-labeled analog of Temocapril, an angiotensin-converting enzyme inhibitor. This compound is primarily used as an internal standard in analytical and pharmacokinetic research. The deuterium labeling enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Temocapril in biological samples .
科学的研究の応用
Temocapril-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification of Temocapril in biological samples.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of Temocapril in the body.
Drug Development: Assists in the development of new angiotensin-converting enzyme inhibitors by providing a reference standard for comparison.
Medical Research: Used in research related to hypertension, congestive heart failure, acute myocardial infarction, insulin resistance, and renal diseases.
作用機序
- Role : ACE plays a crucial role in regulating blood pressure by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Temocapril-d5 helps dilate blood vessels and reduce blood pressure .
- Resulting Changes : ACE inhibition leads to vasodilation, decreased aldosterone secretion, and increased prostaglandin synthesis. These effects collectively reduce blood pressure and improve cardiac function .
- Downstream Effects : Improved blood flow, reduced afterload, and decreased aldosterone levels contribute to better cardiovascular outcomes .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
Temocapril-d5, like its parent compound Temocapril, is an ACE inhibitor . It interacts with the ACE enzyme, inhibiting its activity . The active form of Temocapril, temocaprilat, is slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung . The inhibitory potency of temocaprilat on isolated rat aorta is 3 times that of enalaprilat .
Cellular Effects
Temocapril-d5, through its inhibition of ACE, can have significant effects on various types of cells and cellular processes . By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, and thus influences cell function . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Temocapril-d5 involves its binding to ACE and inhibiting its activity . This leads to a decrease in the production of angiotensin II, thereby reducing vasoconstriction and lowering blood pressure . It can also lead to changes in gene expression related to these pathways .
Temporal Effects in Laboratory Settings
It is known that the effects of ACE inhibitors like Temocapril can be long-lasting, with effects on blood pressure and other physiological parameters persisting for some time after administration .
Dosage Effects in Animal Models
It is known that the effects of ACE inhibitors like Temocapril can vary with dosage, with higher doses typically resulting in greater reductions in blood pressure .
Metabolic Pathways
Temocapril-d5, like Temocapril, is likely involved in the renin-angiotensin system, a key regulatory pathway for blood pressure . It interacts with the ACE enzyme in this pathway, inhibiting its activity and thus reducing the production of angiotensin II .
Transport and Distribution
It is known that ACE inhibitors like Temocapril can be distributed throughout the body, reaching various tissues and cells .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely that it interacts with ACE at the cell membrane, where this enzyme is typically located .
準備方法
The synthesis of Temocapril-d5 involves the incorporation of deuterium atoms into the molecular structure of Temocapril. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the deuterated precursor.
Deuterium Incorporation: Deuterium atoms are introduced into the precursor through specific chemical reactions.
Final Product Formation: The deuterated precursor undergoes further chemical transformations to yield Temocapril-d5.
Industrial production methods for Temocapril-d5 are similar to those used for other deuterium-labeled compounds. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
化学反応の分析
Temocapril-d5 undergoes various chemical reactions, including:
Oxidation: Temocapril-d5 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Temocapril-d5 into its reduced forms.
Substitution: Temocapril-d5 can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Temocapril-d5 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. Similar compounds include:
Temocapril: The non-deuterated parent compound, used as an angiotensin-converting enzyme inhibitor.
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Lisinopril: A long-acting angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure.
Temocapril-d5 stands out due to its enhanced stability and accuracy in analytical applications, making it a valuable tool in scientific research .
特性
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQOFIRCTOWDOW-RJJPJTEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

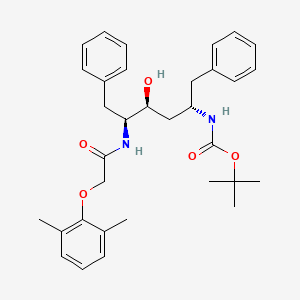
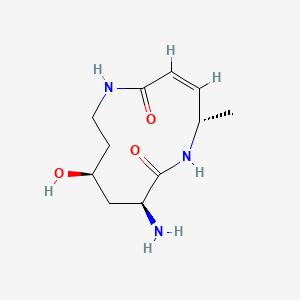
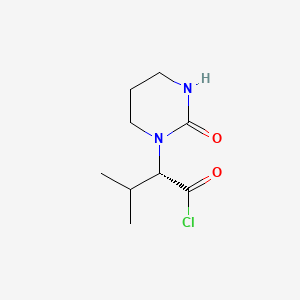
![[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B562802.png)
![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)
![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)
